![molecular formula C5H5IN2O2 B3089753 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1198113-11-9](/img/structure/B3089753.png)
5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Pyrazoles are an important class of heterocyclic compounds. They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs . Pyrazole, and most of its analogues, have been applied to treat inflammatory , diabetic , cancer , bacterial , and analgesic diseases. This class of compounds and its derivatives have been described as useful synthons of various heterocycles .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting compound can then undergo basic hydrolysis to yield the corresponding acid .Molecular Structure Analysis
The structure of pyrazole derivatives typically consists of a pyrazole ring with various functional groups attached in specific positions . The pyrazole ring is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific compound. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201°C .Scientific Research Applications
Antifungal Applications
Pyrazole derivatives have been synthesized and tested against various phytopathogenic fungi. They have shown moderate to excellent activities, making them potential candidates for the development of new antifungal agents .
Medicinal Chemistry
Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities . It’s an important synthon in the development of new drugs .
Organic Synthesis
Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .
Biological Studies
Pyrazole-4-carboxylic acid derivatives are considered biologically important. Combined experimental and theoretical studies have been conducted on these compounds .
Development of Fungicides
Amide compounds, which can be derived from carboxylic acids, are traditional fungicides. Their common target is the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .
Antibacterial Applications
Imidazole, a similar heterocyclic compound, and its derivatives show different biological activities such as antibacterial and antimycobacterial activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-iodo-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQONFGNSPOSWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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